molecular formula C19H18N2O4 B2843083 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1H-indole-2-carboxamide CAS No. 1790198-30-9

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1H-indole-2-carboxamide

Cat. No.: B2843083
CAS No.: 1790198-30-9
M. Wt: 338.363
InChI Key: JHVGOLOMOFNGTE-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1H-indole-2-carboxamide is a synthetic compound featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) moiety linked via a 2-hydroxypropyl chain to an indole-2-carboxamide core. The hydroxypropyl linker and indole-carboxamide group may influence solubility, metabolic stability, and binding affinity compared to analogs.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-19(23,13-6-7-16-17(9-13)25-11-24-16)10-20-18(22)15-8-12-4-2-3-5-14(12)21-15/h2-9,21,23H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVGOLOMOFNGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=CC=CC=C2N1)(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) 2-((6-Bromobenzo[d][1,3]dioxol-5-yl)methylthio)-5-fluoro-6-(substituted)-1H-benzimidazoles (5b-j)

  • Synthesis: Prepared via nucleophilic substitution under reflux conditions (e.g., ethanol, 12–24 h), yielding compounds with bromo- or nitro-substituted benzodioxol groups .
  • Physical Properties : Melting points range from 180–250°C, with yields varying (13–25%) depending on substituents.
  • Key Differences : The benzimidazole core and methylthio linker contrast with the indole-carboxamide and hydroxypropyl chain in the target compound, likely reducing polarity and altering hydrogen-bonding capacity.

(b) (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (4)

  • Synthesis: Formed via condensation of a benzodioxol-containing ketone with hydrazinecarboxamide in ethanol, followed by recrystallization (51% yield, m.p. ~200°C) .
  • Structural Insights : Single-crystal X-ray analysis confirmed the (E)-configuration of the imine group, highlighting rigidity absent in the target compound’s flexible hydroxypropyl chain .

(c) 2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (5b)

  • Synthesis : Coupling using HATU/DIPEA in DMF (50°C, 15 h) yielded a thiazol-acetamide derivative (45% yield) .
  • Key Differences : The acetamide-thiazole core and lack of indole or hydroxypropyl groups suggest distinct electronic properties and solubility profiles compared to the target compound.

Indole-2-Carboxamide Derivatives

(a) N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (3)

  • Synthesis: Refluxing ethyl-5-fluoroindole-2-carboxylate with 4-aminobenzophenone in DMSO (190°C, 6 h) yielded a 37.5% product (m.p. 249–250°C) .
  • Spectroscopy : $ ^1H $-NMR signals at δ 12.33 (NHCO) and 9.25 ppm (indole H-1) align with carboxamide proton environments expected in the target compound .

(b) 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (4)

  • Synthesis : Prolonged reflux (150°C, 20 h) in DMF resulted in lower yields (10%) due to steric hindrance from the methylbenzoyl group .
  • Key Differences: The 5-fluoro substitution on the indole ring may enhance metabolic stability compared to non-fluorinated analogs like the target compound.

Compounds with Hybrid Architectures

(a) (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide (D14)

  • Physical Properties : Low yield (13.7%), m.p. 208–211°C, attributed to the conjugated dienamide system .
  • Structural Contrast : The extended dienamide chain and methylthio group introduce planar rigidity and lipophilicity absent in the hydroxypropyl-linked target compound.

Data Tables

Table 2: Spectroscopic Comparison of Indole-2-Carboxamides

Compound $ ^1H $-NMR (δ, NHCO) $ ^13C $-NMR (δ, CO) IR (cm$ ^{-1} $, C=O) Reference
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide 12.33 157.62 1666.50
Target Compound (Inferred) ~12.0–12.5 (predicted) ~155–160 (predicted) ~1650–1670 (predicted)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1H-indole-2-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling indole-2-carboxylic acid derivatives with amines. For example:

Step 1 : Activate the indole-2-carboxylic acid using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Step 2 : React with the amine component (e.g., 2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropylamine) under reflux in solvents such as DMF or dichloromethane .

Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

  • Key Considerations : Reaction temperature (60–100°C), solvent polarity, and catalyst selection (e.g., triethylamine) significantly impact yield (typically 30–60%) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify protons (e.g., indole NH at δ 11.7 ppm) and carbons (e.g., carbonyl C=O at ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 383.15 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry of the hydroxypropyl group and benzo[d][1,3]dioxole orientation .
  • HPLC : Assess purity (>95% purity is typical for research-grade material) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer :

  • Anticancer Screening : MTT assays against cancer cell lines (e.g., IC50_{50} values for HeLa or MCF-7 cells) .
  • Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., IC50_{50} determination) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary solvent (DMF vs. THF), temperature (60°C vs. 80°C), and coupling agent (DCC vs. HATU) to identify optimal conditions .
  • Side Product Mitigation : Use scavengers (e.g., HOBt for racemization prevention) or switch to microwave-assisted synthesis for faster reaction times .
  • Example Optimization Table :
ConditionYield (%)Purity (%)
DMF, DCC, 80°C5592
THF, HATU, 60°C4895
Microwave, 100°C6298

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Assay Standardization : Re-test under controlled conditions (e.g., fixed cell passage number, serum-free media) .
  • Orthogonal Assays : Confirm anticancer activity via both MTT and apoptosis assays (e.g., Annexin V staining) .
  • Structural Reanalysis : Verify stereochemical purity via chiral HPLC; impurities in the hydroxypropyl group may skew results .

Q. What strategies elucidate the compound’s target engagement and mechanism of action?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to suspected targets (e.g., kinases) .
  • Molecular Docking : Use software like AutoDock to predict binding modes with proteins (e.g., COX-2 or EGFR) .
  • SAR Studies : Synthesize analogs (e.g., replace benzo[d][1,3]dioxole with phenyl) to identify critical pharmacophores .

Q. How to address poor solubility and stability in preclinical studies?

  • Methodological Answer :

  • Salt Formation : Convert to hydrochloride or sodium salts to enhance aqueous solubility .
  • Nanoparticle Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways .

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